

AZD4144: A Preclinical Toxicology Overview

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Compound of Interest

Compound Name: AZD4144
Cat. No.: B15614689

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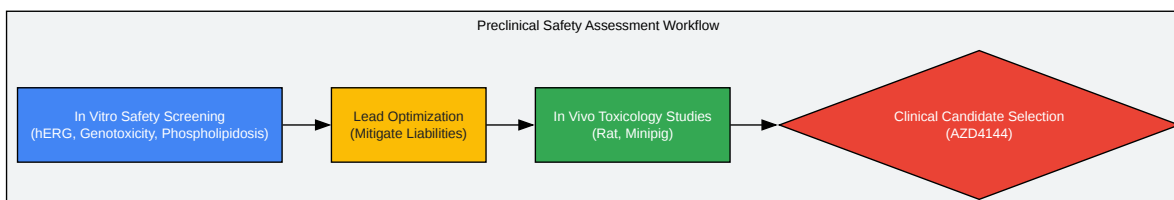
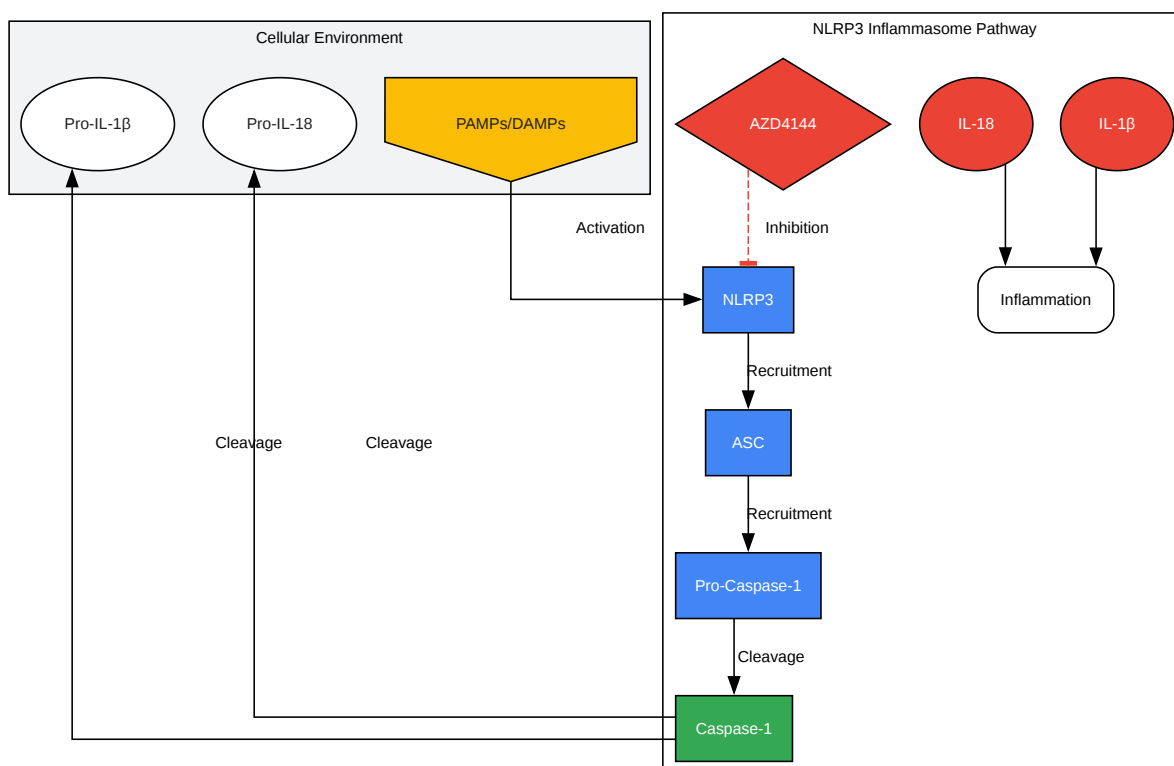
An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AZD4144 is a potent and selective inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome, a key component of the innate immune system.[1][2][3][4][5] The development of **AZD4144** involved a focused effort to mitigate preclinical safety concerns, including phospholipidosis, genotoxicity, and hERG channel inhibition, which were identified in earlier precursor compounds.[1][6] This document provides a comprehensive overview of the publicly available preclinical toxicology data for **AZD4144**, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: NLRP3 Inflammasome Inhibition

AZD4144 exerts its anti-inflammatory effects by directly binding to the NLRP3 protein, stabilizing its inactive conformation.[2][3] This prevents the assembly and activation of the NLRP3 inflammasome complex, a critical step in the inflammatory cascade. The activated NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-interleukin-1 β (pro-IL-1 β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory cytokines. By inhibiting this pathway, **AZD4144** effectively blocks the release of IL-1 β and IL-18, key mediators of inflammation.



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